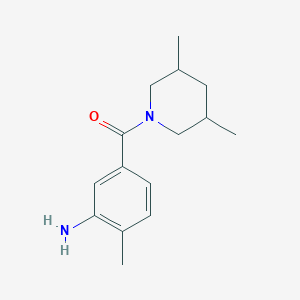
5-(3,5-Dimethylpiperidine-1-carbonyl)-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethylpiperidine-1-carbonyl chloride is a chemical compound with a molecular weight of 175.66 . It’s commonly used in various fields of chemistry.
Molecular Structure Analysis
The molecular structure of 3,5-dimethylpiperidine-1-carbonyl chloride consists of 8 Carbon atoms, 14 Hydrogen atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-dimethylpiperidine-1-carbonyl chloride include a molecular weight of 175.66 .Scientific Research Applications
Chiral Building Blocks for Alkaloids
A study explored the synthesis of a novel C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a chiral building block for piperidine-related alkaloids. This compound was synthesized through a sequence involving double asymmetric allylboration, aminocyclization, and carbamation. It highlights the potential of dimethylpiperidine derivatives in synthesizing complex alkaloid structures (Takahata et al., 2002).
Spectroscopic and Structural Investigations
Another study focused on 3,5-bis(2,5-dimethylphenyl)pyridine, a novel derivative synthesized via Pd(0) catalyzed cross-coupling reaction. This research, involving XRD and spectroscopic techniques, along with DFT calculations, aimed at understanding the electronic and bioactive characteristics of the compound. It demonstrates the application of dimethylpiperidine derivatives in developing molecules with significant biological activity (Akram et al., 2020).
Polymer Chemistry
Research on poly(β-aminoesters) synthesized via addition of amines like N,N'-dimethylethylenediamine to diacrylates, including studies on their degradation and potential for gene delivery applications, suggests the utility of dimethylpiperidine derivatives in creating degradable polymers for biomedical applications (Lynn and Langer, 2000).
Computational Chemistry
A combined experimental and computational study on the thermochemistry of methylpiperidines, including dimethylpiperidine derivatives, aimed at understanding their stability and conformational behaviors. This research provides insights into the chemical properties of dimethylpiperidine compounds, which could be useful in various chemical syntheses and material science applications (Ribeiro da Silva et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
(3-amino-4-methylphenyl)-(3,5-dimethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-10-6-11(2)9-17(8-10)15(18)13-5-4-12(3)14(16)7-13/h4-5,7,10-11H,6,8-9,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAPCOSHZCMPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC(=C(C=C2)C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

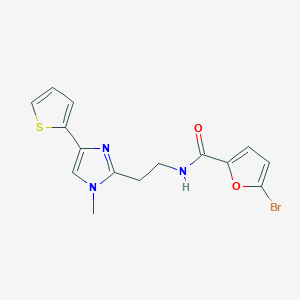
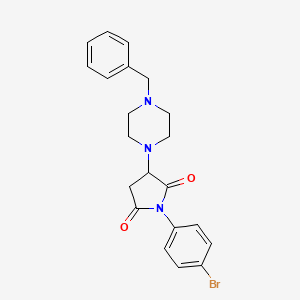
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethylphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B2864560.png)
![tert-butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2864564.png)
![Tert-butyl N-[(2S,3R)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate](/img/structure/B2864566.png)
![(4-(4-Fluorophenyl)piperazin-1-yl)(5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2864567.png)
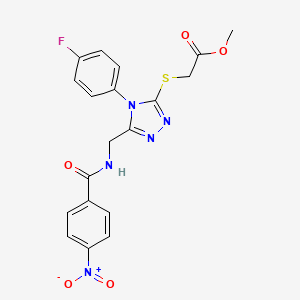
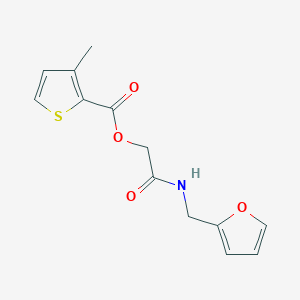
![4-chloro-N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2864572.png)
![6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one](/img/structure/B2864573.png)

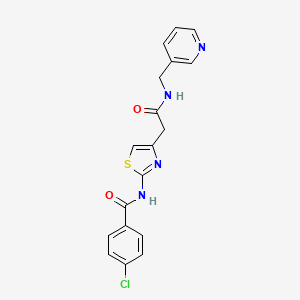
![2-(benzylsulfanyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2864579.png)
